

Spectroscopic and Technical Guide to (-)-DIP-Chloride

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Compound of Interest

Compound Name: (-)-DIP-Chloride

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This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of (-)-DIP-Chloride ((-)-B-Chlorodiisopinocampheylborane), a widely utilized chiral reducing agent in asymmetric synthesis. This document compiles available spectroscopic data, outlines experimental protocols for obtaining such data, and presents a logical workflow for its analysis, adhering to the specific visualization requirements requested.

Physicochemical Properties

(-)-DIP-Chloride is an air- and moisture-sensitive solid. Its physical and chemical characteristics are summarized in the table below.

Property	Value
Molecular Formula	C ₂₀ H ₃₄ BCl
Molecular Weight	320.75 g/mol
Appearance	Colorless to off-white solid
Melting Point	52-56 °C
Density	0.954 g/mL at 25 °C

Spectroscopic Data

Detailed spectroscopic data for (-)-DIP-Chloride is crucial for its identification, purity assessment, and for understanding its reactivity. The following tables summarize the key spectroscopic features.

¹¹B NMR Spectroscopy

Boron-11 NMR is a primary technique for characterizing organoboranes.

Chemical Shift (δ)	Multiplicity	Solvent	Reference Compound
~74 ppm	Singlet	CDCl ₃	BF ₃ ·OEt ₂

Note: The chemical shift of tricoordinate boranes is sensitive to the solvent and concentration.

¹H NMR Spectroscopy

Proton NMR provides information on the hydrogen environments within the isopinocampheyl ligands. Due to the complex bicyclic structure, the spectrum exhibits a series of broad, overlapping multiplets.

Chemical Shift (δ)	Multiplicity	Assignment	Solvent
0.95	Singlet	Methyl	C ₆ D ₆
1.14	Singlet	Methyl	C ₆ D ₆
1.25	Doublet	Methyl	C ₆ D ₆
1.80-2.60	Multiplet	Aliphatic Protons	C ₆ D ₆

¹³C NMR Spectroscopy

Carbon-13 NMR complements the proton NMR by detailing the carbon skeleton.

Chemical Shift (δ)	Assignment	Solvent
~24.0	Methyl	CDCl ₃
~27.5	Methyl	CDCl ₃
~28.5	Methyl	CDCl ₃
~34.0-52.0	Aliphatic Carbons	CDCl ₃
~87.0	Boron-bound Carbon	CDCl ₃

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic vibrations of the isopinocampheyl framework.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2900-3000	Strong	C-H stretching (alkane)
~1460	Medium	C-H bending (methylene)
~1370	Medium	C-H bending (methyl)
~850	Medium	B-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern. Due to the presence of boron and chlorine isotopes, the molecular ion region will exhibit a characteristic isotopic pattern.

m/z	Relative Intensity	Assignment
320	High	[M ⁺] with ¹¹ B and ³⁵ Cl
322	Lower	[M ⁺] with ¹¹ B and ³⁷ Cl
319	Lower	[M ⁺] with ¹⁰ B and ³⁵ Cl
321	Lowest	[M ⁺] with ¹⁰ B and ³⁷ Cl

Note: The exact relative intensities will depend on the natural abundance of the isotopes.

Experimental Protocols

Given the air and moisture sensitivity of (-)-DIP-Chloride, all manipulations and spectroscopic sample preparations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

NMR Sample Preparation

- Apparatus: Use a flame-dried NMR tube equipped with a J. Young's valve or a rubber septum.
- Solvent: Employ anhydrous deuterated solvents (e.g., C₆D₆, CDCl₃) that have been thoroughly degassed.
- Procedure: a. In a glovebox or under a positive pressure of inert gas, weigh the desired amount of (-)-DIP-Chloride into the NMR tube. b. Add the appropriate volume of deuterated solvent via a gas-tight syringe. c. Seal the NMR tube with the J. Young's valve or septum. d. Gently agitate the tube to ensure complete dissolution before analysis.

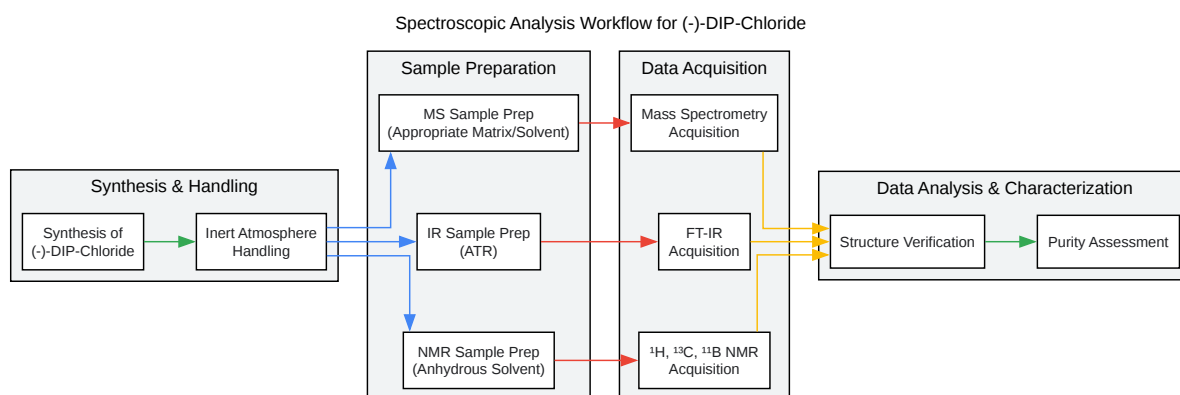
IR Sample Preparation (Solid State)

- Method: The attenuated total reflectance (ATR) method is ideal for air-sensitive solids as it requires minimal sample preparation.

- Procedure: a. Inside a glovebox, place a small, representative sample of (-)-DIP-Chloride directly onto the ATR crystal. b. Apply consistent pressure using the ATR accessory's anvil. c. Collect the spectrum immediately. d. After analysis, carefully clean the ATR crystal with an appropriate dry solvent.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of (-)-DIP-Chloride.



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Spectroscopic Analysis Workflow

This workflow begins with the synthesis and proper handling of the air-sensitive compound. Subsequently, samples are prepared under inert conditions for various spectroscopic techniques. The acquired data is then analyzed to verify the chemical structure and assess the purity of the (-)-DIP-Chloride.

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